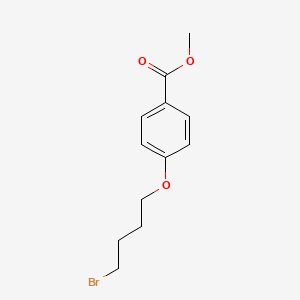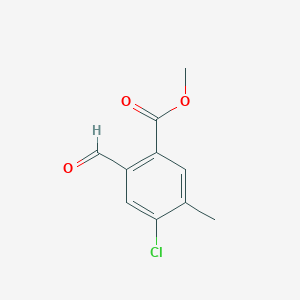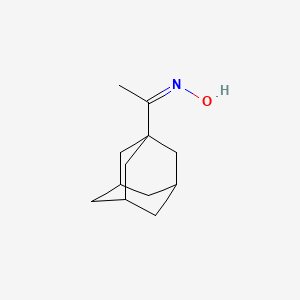
Methyl 4-(4-bromobutoxy)benzoate
Descripción general
Descripción
“Methyl 4-(4-bromobutoxy)benzoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .
Synthesis Analysis
The synthesis of “this compound” involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromobutoxy group attached to a benzoate group . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The SMILES string representation of its structure is O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies :
- Methyl 4-(4-bromobutoxy)benzoate serves as an intermediate in the synthesis of various chemical compounds. For example, it was used in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
Crystal Structure Analysis :
- Studies have compared the crystal structures of derivatives of methyl 4-bromo-2-(methoxymethoxy)benzoate, demonstrating the significance of this compound in understanding structural properties of related compounds (P. A. Suchetan et al., 2016).
Liquid Crystal and Fluorescence Research :
- This compound has been studied for its potential in creating liquid crystals and fluorescence properties. For instance, research on methyl 4-(4-alkoxystyryl)benzoates has explored their thermal stability and mesophase behavior, which is relevant to materials science and photonic applications (Khushi Muhammad et al., 2016).
Optical, Thermal, and Mechanical Property Analysis :
- Investigations into the growth and properties of methyl 4-hydroxybenzoate single crystals have provided insights into the mechanical, thermal, and optical characteristics of materials derived from this compound (N. Vijayan et al., 2003).
Synthesis of Medicinal Compounds :
- The compound has also been utilized in the synthesis of medical drugs, such as febuxostat, a gout treatment medication. The synthesis involves multiple stages, including the use of methyl 3-bromo-4-(isobutoxy)benzoate as a key intermediate, showing the compound's significance in pharmaceutical synthesis (W. Yong, 2009).
Cosmetic and Sunscreen Analysis :
- It also plays a role in the cosmetic industry. For example, studies on the determination of various preservatives in cosmetics have involved analyzing related benzoate compounds, highlighting the relevance of this compound in this sector (T. Wu et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 4-(4-bromobutoxy)benzoate” could involve further exploration of its photoactive properties. A study has shown that although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Propiedades
IUPAC Name |
methyl 4-(4-bromobutoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVDHUYRUPKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)




![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)
![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)
